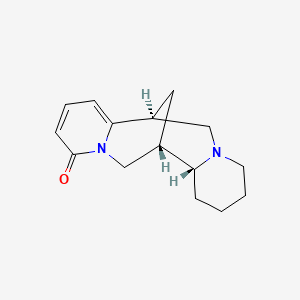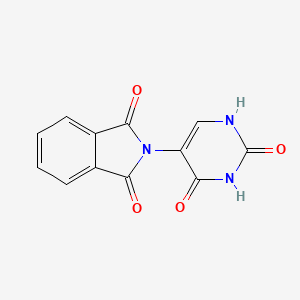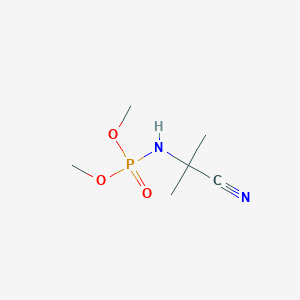
Dimethyl (2-cyanopropan-2-yl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-cyanopropan-2-yl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-cyanopropan-2-yl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-cyanopropan-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce various substituted phosphoramidates .
Aplicaciones Científicas De Investigación
Dimethyl (2-cyanopropan-2-yl)phosphoramidate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dimethyl (2-cyanopropan-2-yl)phosphoramidate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to dimethyl (2-cyanopropan-2-yl)phosphoramidate include:
2-Cyano-2-propyl dodecyl trithiocarbonate: Used as a RAFT agent for controlled radical polymerization.
Bis(2-cyanopropan-2-yl)trithiocarbonate: Employed in RAFT polymerization for the synthesis of well-defined macromolecular structures.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
165556-02-5 |
|---|---|
Fórmula molecular |
C6H13N2O3P |
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
2-(dimethoxyphosphorylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H13N2O3P/c1-6(2,5-7)8-12(9,10-3)11-4/h1-4H3,(H,8,9) |
Clave InChI |
CXNXCTFXISBQJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)NP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
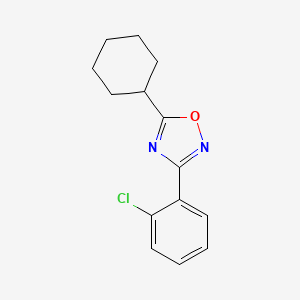
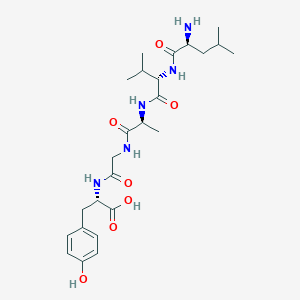
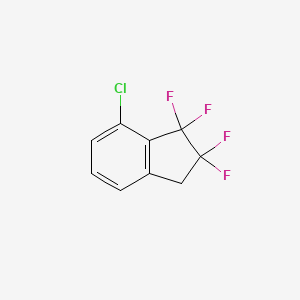
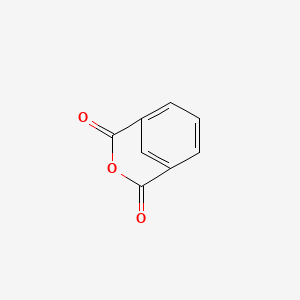
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
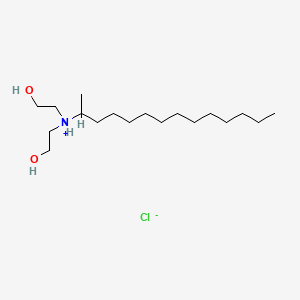
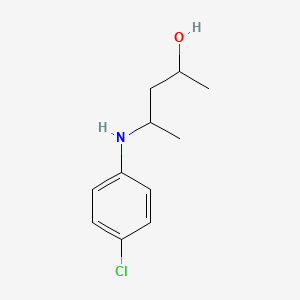
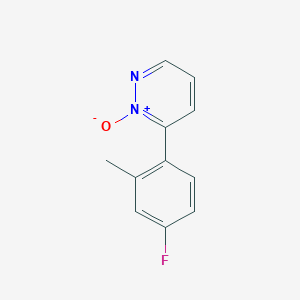

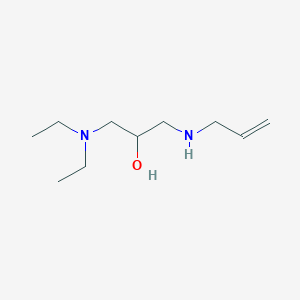
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
